molecular formula C6H10I2 B1338519 1,1-Bis(iodomethyl)cyclobutane CAS No. 65478-57-1

1,1-Bis(iodomethyl)cyclobutane

Cat. No. B1338519
CAS RN: 65478-57-1
M. Wt: 335.95 g/mol
InChI Key: LDIPTYNQUAFCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized by dimerization under photoirradiation by direct sunlight . Another approach involved the reaction of bis(trimethylsilyl)bromomethyllithium with dimethyldihalo derivatives to produce 1,1,3,3-tetramethyl-2,2,4,4-tetrakis(trimethylsilyl)-1,3-dimetallacyclobutane . Additionally, 1,5-bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes were used as precursors for synthesizing cyclobutanes . These methods indicate that the synthesis of 1,1-Bis(iodomethyl)cyclobutane could potentially be achieved through similar dimerization or substitution reactions.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can vary. For example, the crystal structure of a dimethyl cyclobutane derivative revealed a slightly distorted square-planar arrangement of the central four-membered ring . In another study, a silacyclobutane exhibited an unusual planar conformation . These findings suggest that the molecular structure of 1,1-Bis(iodomethyl)cyclobutane could also exhibit unique conformations, potentially influenced by the presence of iodine substituents.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions. For instance, a silacyclobutane reacted with bis(1,5-cyclooctadiene)platinum(0) to produce unexpected products . Dehydrogenated intermolecular cyclization was observed in the formation of a bis(pyridinylidene)cyclobutane . These studies demonstrate that cyclobutane derivatives can participate in complex reactions, which could also be true for 1,1-Bis(iodomethyl)cyclobutane, potentially involving halogen-based reactions due to the iodine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structures and substituents. The crystal packing of a dimethyl cyclobutane derivative was stabilized by hydrogen bonding and van der Waals interactions . The electrical conductivity of polymers containing cyclobutane units was significantly increased upon doping with iodine . These insights suggest that the physical and chemical properties of 1,1-Bis(iodomethyl)cyclobutane would be affected by its iodine content and molecular geometry, potentially impacting its reactivity and stability.

Scientific Research Applications

Formation of Hydrogen-Bonded Rings

Elisabeth Torres et al. (2009) synthesized new bis(cyclobutane) beta-dipeptides, showcasing the formation of eight-membered hydrogen-bonded rings, a significant finding in the study of cyclobutane derivatives (Torres et al., 2009).

Metal π-Complexes

A study by C. Elschenbroich et al. (1986) involved the synthesis of bis(cyclobuta-η6-benzene)metal complexes, indicating the potential of cyclobutane derivatives in the development of metal π-complexes (Elschenbroich et al., 1986).

[2+2] Photocycloaddition in Flow

Reem Telmesani et al. (2015) explored the dimerization of cinnamate substrates, leading to the formation of cyclobutane diastereomers. This study highlights the application of cyclobutane in photocycloaddition reactions (Telmesani et al., 2015).

Deuterium Labelling and Thermochemical Studies

L. E. Gusel'nikov et al. (1981) conducted studies on the dissociative ionization of methyl substituted monosilacyclobutanes, providing insights into the ionization energies and thermochemical behavior of cyclobutane derivatives (Gusel'nikov et al., 1981).

Formation of 1,2-Bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane

T. Muramatsu et al. (2009) reported on the formation of a specific cyclobutane derivative, demonstrating the versatility of cyclobutane in chemical reactions (Muramatsu et al., 2009).

Stereodivergent Synthesis of Bis(cyclobutane) γ-Dipeptides

J. Aguilera et al. (2008) synthesized diastereomeric bis(cyclobutane) γ-dipeptides, contributing to the understanding of γ-peptides and cyclobutane's role in their structure (Aguilera et al., 2008).

Incorporation into Highly Rigid Beta-Peptides

Sandra Izquierdo et al. (2005) prepared derivatives of 2-aminocyclobutane-1-carboxylic acid, which were used in the synthesis of bis(cyclobutane) beta-dipeptides. This study provides insights into the incorporation of cyclobutane structures in rigid peptides (Izquierdo et al., 2005).

Combined Effect of Platination and Intercalation

J. Perez et al. (1999) investigated Pt-bis(naphthalimide) complexes with 1,1-cyclobutane dicarboxylate, demonstrating the antineoplastic properties of these complexes and their potential in cancer therapy (Perez et al., 1999).

Reactions with Metals

J. Roberts and S. Dev (1951) studied the reactions of bis-(halomethyl)-dimethylsilanes with metals, providing valuable information on the reactivity of cyclobutane derivatives (Roberts & Dev, 1951).

Structural Studies of Cyclobutane Derivatives

V. Busetti et al. (1980) determined the crystal structure of a specific cyclobutane derivative, highlighting the importance of structural studies in understanding cyclobutane's chemical behavior (Busetti et al., 1980).

Hydrogen Bonded Supramolecular Network

Amar Ballabh et al. (2002) synthesized and characterized organic salts containing cyclobutane-1,1-dicarboxylate, contributing to the study of supramolecular structures (Ballabh et al., 2002).

Visible Light Photocatalysis

Viktor Mojr et al. (2015) discovered a new application of flavin derivatives in visible light photocatalysis involving cyclobutane ring formation, showcasing the potential of cyclobutane in photochemical reactions (Mojr et al., 2015).

Formation of Metal-Organic Nanoparticles

Tamara D Hamilton et al. (2011) synthesized metallogels from Cu(II) ions and a tetrapyridyl cyclobutane ligand, demonstrating the formation of metal-organic nanoparticles (Hamilton et al., 2011).

Safety And Hazards

The safety information for 1,1-Bis(iodomethyl)cyclobutane indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Bicyclobutanes, including 1,1-Bis(iodomethyl)cyclobutane, are intriguing building blocks in organic chemistry due to their high strain and associated low activation barriers to reactivity . There is renewed demand for practical routes to more structurally diverse compounds from the pharmaceutical industry as it searches for the next generation of therapeutics . Therefore, the future directions in the study of 1,1-Bis(iodomethyl)cyclobutane and similar compounds may involve the development of more practical synthetic routes and the exploration of their potential applications in the synthesis of complex molecular structures .

properties

IUPAC Name

1,1-bis(iodomethyl)cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10I2/c7-4-6(5-8)2-1-3-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIPTYNQUAFCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CI)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499061
Record name 1,1-Bis(iodomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(iodomethyl)cyclobutane

CAS RN

65478-57-1
Record name 1,1-Bis(iodomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-bis(iodomethyl)cyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Bis(iodomethyl)cyclobutane
Reactant of Route 2
1,1-Bis(iodomethyl)cyclobutane
Reactant of Route 3
1,1-Bis(iodomethyl)cyclobutane
Reactant of Route 4
1,1-Bis(iodomethyl)cyclobutane
Reactant of Route 5
1,1-Bis(iodomethyl)cyclobutane
Reactant of Route 6
1,1-Bis(iodomethyl)cyclobutane

Citations

For This Compound
2
Citations
WM Schubert, SM Leahy Jr - Journal of the American Chemical …, 1957 - ACS Publications
Eight 1, 3-dihalides of type I were treated with sodium iodide in dimethylformamide or acetamide at temperatures ranging from 120 to 170. Six of these dihalides showed the …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
CG Overberger - OFFICIAL FILE COPY, 1960 - apps.dtic.mil
Monomers containing different sized alicyclic side chains were synthesized and their polymerization with Ziegler-Natta type catalysts was carried out. Polymeric vinylcycloalkanes of …
Number of citations: 5 apps.dtic.mil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.